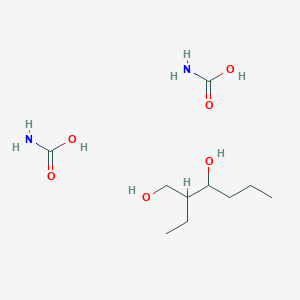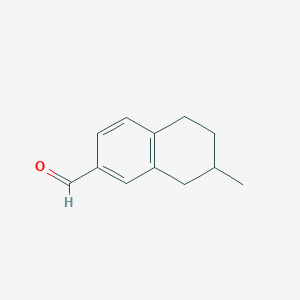
Carbamic acid;2-ethylhexane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid;2-ethylhexane-1,3-diol is a chemical compound with the molecular formula C8H18O2. It is also known by other names such as octylene glycol and ethoexadiol. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid;2-ethylhexane-1,3-diol can be synthesized through several methods. One common method involves the reaction of 2-ethylhexanol with phosgene, followed by hydrolysis to yield the desired product . Another method includes the reaction of 2-ethylhexanol with urea under specific conditions to form the carbamate derivative .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid;2-ethylhexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and acids.
Major Products Formed
The major products formed from these reactions include various derivatives such as aldehydes, ketones, and substituted carbamates .
Applications De Recherche Scientifique
Carbamic acid;2-ethylhexane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the production of polymers and resins.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of insect repellents, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of carbamic acid;2-ethylhexane-1,3-diol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved include inhibition of metabolic processes and disruption of cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formamide: Similar in structure but differs in functional groups.
Dithiocarbamate: Contains sulfur atoms, making it chemically distinct.
Carbonic acid: Similar in having a carboxyl group but differs in overall structure.
Urea: Similar in having a carbamate group but differs in its applications.
Uniqueness
Carbamic acid;2-ethylhexane-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
118768-71-1 |
|---|---|
Formule moléculaire |
C10H24N2O6 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
carbamic acid;2-ethylhexane-1,3-diol |
InChI |
InChI=1S/C8H18O2.2CH3NO2/c1-3-5-8(10)7(4-2)6-9;2*2-1(3)4/h7-10H,3-6H2,1-2H3;2*2H2,(H,3,4) |
Clé InChI |
CVFFTMCJXUJCNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(CC)CO)O.C(=O)(N)O.C(=O)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione](/img/structure/B14293306.png)
![3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride](/img/structure/B14293317.png)
![2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone](/img/structure/B14293319.png)


![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)


